1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide can be compared with other similar compounds, such as:
1-cyclopentyl-3-methyl-1H-pyrazole: This compound lacks the sulfonamide group and, therefore, has different chemical and biological properties.
3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide: This isomer has the sulfonamide group attached to a different position on the pyrazole ring, leading to variations in its reactivity and biological activity.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound contains a piperazine ring, which imparts different pharmacological properties compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for the development of new synthetic methodologies, therapeutic agents, and industrial applications.
Properties
Molecular Formula |
C9H15N3O2S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-cyclopentyl-5-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-6-9(15(10,13)14)12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,13,14) |
InChI Key |
OUZHHTBIIBBVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)N)C2CCCC2 |
Origin of Product |
United States |
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